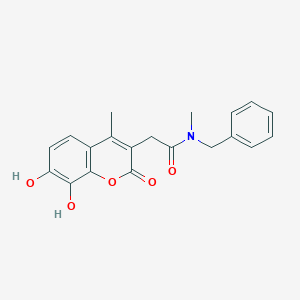![molecular formula C28H21N3O2 B264406 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide](/img/structure/B264406.png)
9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in cancer research. This compound belongs to the family of benzo[c]indole derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide involves the inhibition of several signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell survival. Additionally, this compound has been found to inhibit the activity of the Wnt/β-catenin pathway, which is involved in cancer stem cell maintenance.
Biochemical and Physiological Effects:
Studies have shown that 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide exhibits several biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to inhibit the expression of several genes involved in cancer cell growth and survival, including Bcl-2, survivin, and cyclin D1.
实验室实验的优点和局限性
One of the main advantages of using 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide in lab experiments is its potent anti-cancer activity. This compound has been found to exhibit anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cell lines. Additionally, this compound has been found to inhibit the growth of cancer stem cells, which are often resistant to conventional cancer therapies.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to cells in culture or in animal models. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
There are several future directions for research on 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide. One direction is to investigate the potential use of this compound in combination with other anti-cancer agents to enhance its anti-cancer activity. Another direction is to investigate the potential use of this compound in animal models of cancer to determine its safety and efficacy in vivo. Additionally, research can focus on identifying the molecular targets of this compound to gain a better understanding of its mechanism of action.
合成方法
The synthesis of 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide involves a multi-step process that includes the condensation of 3-phenylpropylamine with 2,3-dihydro-1H-inden-1-one, followed by the cyclization of the resulting product with 2,4-dichloro-5-nitropyridine. The final step involves the reduction of the nitro group to an amine group using palladium on carbon.
科学研究应用
Research has shown that 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide has potential use in cancer research. Studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Additionally, this compound has been found to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and maintenance.
属性
产品名称 |
9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide |
|---|---|
分子式 |
C28H21N3O2 |
分子量 |
431.5 g/mol |
IUPAC 名称 |
19-oxo-N-(3-phenylpropyl)-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8,10,12(20),13,15,17-nonaene-10-carboxamide |
InChI |
InChI=1S/C28H21N3O2/c32-27(29-16-8-11-18-9-2-1-3-10-18)23-17-22-19-12-6-7-15-24(19)31-26(22)25(30-23)20-13-4-5-14-21(20)28(31)33/h1-7,9-10,12-15,17H,8,11,16H2,(H,29,32) |
InChI 键 |
IQWQHZRDNQLDIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NC3=C4C(=C2)C5=CC=CC=C5N4C(=O)C6=CC=CC=C63 |
规范 SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NC3=C4C(=C2)C5=CC=CC=C5N4C(=O)C6=CC=CC=C63 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264330.png)
![(6E)-6-(14-methyl-12-phenyl-16-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,7,11(15),13-pentaen-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B264335.png)
![3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide](/img/structure/B264349.png)
![5-ethyl-N-[1-({[2-(2-furyl)ethyl]amino}carbonyl)-2-methylpropyl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264352.png)
![2,3,5,9-tetramethyl-6-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B264356.png)
![N-isopropyl-3-(methylsulfanyl)-2-({[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)propanamide](/img/structure/B264359.png)
![N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B264380.png)
![({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid](/img/structure/B264384.png)
![2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B264389.png)
![N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264393.png)

![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide](/img/structure/B264404.png)
![3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B264420.png)